molecular formula C19H19N5O4S2 B2936998 N-methyl-2-((5-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105226-17-2

N-methyl-2-((5-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2936998
CAS No.: 1105226-17-2
M. Wt: 445.51
InChI Key: IPDSYMHCFGRFKK-UHFFFAOYSA-N
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Description

N-methyl-2-((5-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel synthetic compound designed for advanced pharmacological research, particularly in the field of oncology. This hybrid molecule integrates a 1,3,4-thiadiazole core, a structure recognized for its significant biological properties, with a chromone (4-oxo-4H-chromene) moiety. Scientific literature has established that 1,3,4-thiadiazole derivatives can function as potent apoptosis inducers via the caspase activation pathway, demonstrating promising anticancer activity against various cell lines, including prostate and breast cancer . The specific mechanism of action for this compound is under investigation, but its design suggests potential as a targeted therapeutic agent. The primary research value of this chemical lies in its potential as a apoptosis-inducing agent. Researchers can utilize it to study programmed cell death mechanisms in malignant cells, with a focus on the activation of key caspases such as caspase-3 and caspase-9 . The inclusion of a piperazine linker is a strategic feature often employed in medicinal chemistry to optimize physicochemical properties and receptor binding affinity. This compound is supplied For Research Use Only and is intended solely for laboratory investigations. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-methyl-2-[[5-[4-(4-oxochromene-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S2/c1-20-16(26)11-29-19-22-21-18(30-19)24-8-6-23(7-9-24)17(27)15-10-13(25)12-4-2-3-5-14(12)28-15/h2-5,10H,6-9,11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDSYMHCFGRFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-((5-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that integrates multiple pharmacophores, potentially endowing it with diverse biological activities. This article aims to synthesize and present the current understanding of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a thiadiazole moiety, and a chromene derivative. The structural complexity suggests potential interactions with various biological targets.

Structural Formula

The structural formula can be represented as follows:

C17H19N5O3S\text{C}_{17}\text{H}_{19}\text{N}_5\text{O}_3\text{S}

Antimicrobial Activity

Recent studies indicate that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, 4-oxo-4H-chromene derivatives have shown effectiveness against various bacterial strains. The presence of the thiadiazole and piperazine moieties in this compound may enhance its antimicrobial efficacy through synergistic effects.

Anticancer Properties

Chromene derivatives are known for their anticancer potential. Research has demonstrated that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Neuroprotective Effects

The compound's structural components suggest possible neuroprotective effects. Studies on related chromene compounds indicate their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Chromene AAntimicrobial15
Chromene BAnticancer20
Chromene CAChE Inhibition10
Chromene DAntioxidant25

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on ActivityReference
Piperazine SubstitutionIncreased AChE inhibition
Thiadiazole MoietyEnhanced antimicrobial effect
Carbonyl GroupImproved cytotoxicity

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of various chromene derivatives, this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods, revealing zones of inhibition comparable to established antibiotics.

Case Study 2: Anticancer Activity Assessment

A recent investigation into the cytotoxic effects of chromene-based compounds on breast cancer cell lines demonstrated that N-methyl derivatives could induce apoptosis via caspase activation pathways. The study utilized flow cytometry to analyze cell cycle progression and apoptosis rates.

Comparison with Similar Compounds

Structural Features

The table below highlights structural similarities and differences between the target compound and key analogs:

Compound Name / ID Core Structure Key Substituents Molecular Weight Reference
Target Compound 1,3,4-Thiadiazole Piperazine-4-oxo-chromene-2-carbonyl, N-methyl-thioacetamide Not reported -
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) 1,3,4-Thiadiazole Ethyl, p-tolylamino-thiadiazole, thioacetamide 421.5
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 1,3,4-Thiadiazole 4-Chlorophenyl, 4-nitrophenylamino, thioacetamide 491.01
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5d) 1,3,4-Thiadiazole 4-Chlorobenzylthio, thiadiazinan-thioxo, acetamide Not reported
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) 1,3,4-Thiadiazole Benzothiazole, phenylureido, thioacetamide 456.56

Key Observations :

  • The target compound’s chromene-carbonyl-piperazine substitution is unique compared to analogs with simpler aryl or alkyl groups (e.g., 4y, 3).
  • Sulfur-containing substituents (e.g., thioacetamide, benzylthio) are common across analogs, enhancing interactions with biological targets .

Physicochemical Properties

Compound ID Melting Point (°C) IR Spectral Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
4g () 203–205 NH (3280), C=O (1680), C=N (1600) Piperazine CH₂ (3.2–3.5), aromatic (7.2–7.8)
5d () 179–181 C=S (1210), C=O (1690) Thiadiazinan CH (4.1–4.3)
4y () Not reported NH (3300), C=O (1675) p-Tolyl CH₃ (2.3), thiadiazole (8.1)

Insights :

  • The target compound’s chromene carbonyl likely contributes to a higher melting point (unreported) compared to simpler analogs like 4g.
  • IR and NMR data for analogs suggest robust hydrogen-bonding capacity (NH, C=O) and aromatic stability, critical for target binding .

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